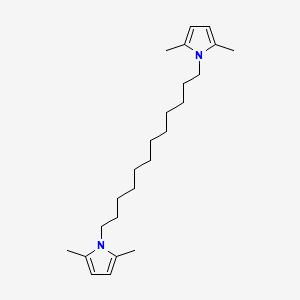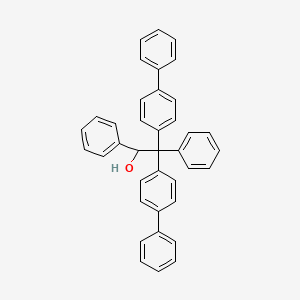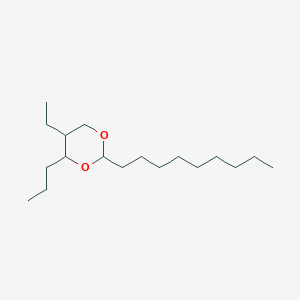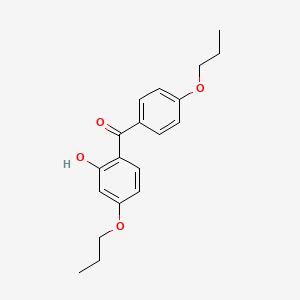
(2-Hydroxy-4-propoxyphenyl)(4-propoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxy-4-propoxyphenyl)(4-propoxyphenyl)methanone is an organic compound with the molecular formula C16H16O3 It is a member of the methanone family, characterized by the presence of a carbonyl group (C=O) bonded to two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-4-propoxyphenyl)(4-propoxyphenyl)methanone typically involves the reaction of 2-hydroxy-4-propoxybenzaldehyde with 4-propoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxy-4-propoxyphenyl)(4-propoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-propoxybenzoic acid.
Reduction: Formation of (2-hydroxy-4-propoxyphenyl)(4-propoxyphenyl)methanol.
Substitution: Formation of derivatives with different functional groups replacing the propoxy groups.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxy-4-propoxyphenyl)(4-propoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-Hydroxy-4-propoxyphenyl)(4-propoxyphenyl)methanone involves its interaction with various molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of microbial growth or reduction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone: Similar structure but with a methoxy group instead of a propoxy group.
(2-Hydroxy-4-(octadecyloxy)phenyl)(phenyl)methanone: Contains a long alkyl chain, leading to different physical properties.
(2-Hydroxy-4-methylphenyl)(phenyl)methanone: Contains a methyl group, affecting its reactivity and applications.
Uniqueness
(2-Hydroxy-4-propoxyphenyl)(4-propoxyphenyl)methanone is unique due to the presence of propoxy groups, which influence its solubility, reactivity, and potential applications. The combination of hydroxyl and carbonyl groups also contributes to its versatility in chemical reactions and interactions with biological targets.
Eigenschaften
CAS-Nummer |
6131-39-1 |
|---|---|
Molekularformel |
C19H22O4 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(2-hydroxy-4-propoxyphenyl)-(4-propoxyphenyl)methanone |
InChI |
InChI=1S/C19H22O4/c1-3-11-22-15-7-5-14(6-8-15)19(21)17-10-9-16(13-18(17)20)23-12-4-2/h5-10,13,20H,3-4,11-12H2,1-2H3 |
InChI-Schlüssel |
RLXMDFLSNXIQSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


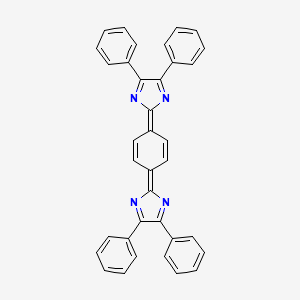
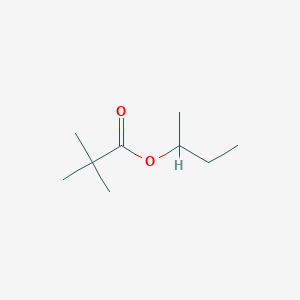
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
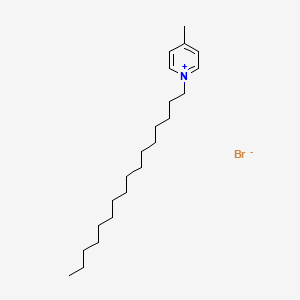
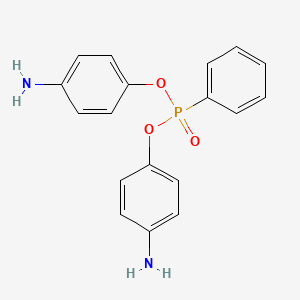
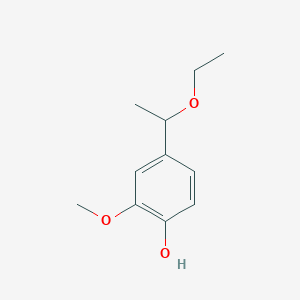

![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)
